L-Leucine-13C

Metabolic Flux Analysis BCAA Catabolism Tracer Kinetics

L-Leucine-13C (CAS 74292-94-7), also designated L-Leucine-1-13C, is a stable isotope-labeled analog of the essential branched-chain amino acid L-leucine, featuring a single 13C atom at the carboxyl carbon (C1 position) with a molecular formula of C5¹³CH13NO2 and molecular weight of 132.17 g/mol. This position-specific labeling, available at isotopic purities reaching 99 atom % 13C , renders the compound chemically and biologically indistinguishable from unlabeled L-leucine while creating a +1 Da mass shift detectable by mass spectrometry and enabling distinct NMR spectral signatures.

Molecular Formula C6H13NO2
Molecular Weight 132.17 g/mol
CAS No. 74292-94-7
Cat. No. B1674920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-13C
CAS74292-94-7
SynonymsL-Leucine-1-13C;  L-(1-13C)Leucine;  (1-13C)Leucine; 
Molecular FormulaC6H13NO2
Molecular Weight132.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
InChIKeyROHFNLRQFUQHCH-SANWUMGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Leucine-13C (CAS 74292-94-7): High-Purity Position-Specific Stable Isotope-Labeled Essential Amino Acid for Quantitative LC-MS/MS and Metabolic Flux Analysis


L-Leucine-13C (CAS 74292-94-7), also designated L-Leucine-1-13C, is a stable isotope-labeled analog of the essential branched-chain amino acid L-leucine, featuring a single 13C atom at the carboxyl carbon (C1 position) with a molecular formula of C5¹³CH13NO2 and molecular weight of 132.17 g/mol . This position-specific labeling, available at isotopic purities reaching 99 atom % 13C [1], renders the compound chemically and biologically indistinguishable from unlabeled L-leucine while creating a +1 Da mass shift detectable by mass spectrometry and enabling distinct NMR spectral signatures [2]. Its primary utility lies in serving as an internal standard for quantitative LC-MS/MS assays and as a metabolic tracer for studying branched-chain amino acid catabolism, where the positional specificity at C1 allows for selective tracking of the decarboxylation step in leucine oxidation pathways.

Why L-Leucine-13C Cannot Be Substituted with Unlabeled L-Leucine or Alternative Isotopologues in Quantitative Bioanalysis and Metabolic Tracing


Substituting L-Leucine-13C with unlabeled L-leucine fundamentally undermines the core analytical principle of isotope dilution mass spectrometry, as the unlabeled compound cannot serve as an internal standard to correct for matrix effects, ionization suppression, and sample preparation variability inherent to biological samples [1]. Furthermore, the position-specific labeling at the C1 carboxyl carbon confers unique experimental capabilities that cannot be replicated by uniformly labeled L-Leucine-13C6 isotopologues or deuterium-labeled alternatives (e.g., L-Leucine-d10). Specifically, L-Leucine-1-13C selectively releases its 13C label as 13CO2 during the initial and irreversible decarboxylation step catalyzed by branched-chain α-keto acid dehydrogenase (BCKDH), enabling direct, unambiguous quantification of leucine oxidation rates without confounding contributions from transamination or reamination cycles . In contrast, uniformly labeled 13C6-leucine distributes isotopic label across multiple metabolic intermediates (acetyl-CoA, acetoacetate), complicating flux calculations and requiring complex mathematical deconvolution. Deuterated analogs, while offering larger mass shifts, are susceptible to hydrogen-deuterium exchange artifacts in aqueous biological systems and exhibit subtle isotope effects that can alter enzymatic reaction rates and chromatographic retention times, introducing systematic bias into quantitative workflows .

Quantitative Evidence Guide: Differentiating L-Leucine-13C from Alternative Leucine Isotopologues and Unlabeled Analogs


Position-Specific 13C Labeling Enables Direct Quantification of Leucine Oxidation Rates Without Complex Flux Deconvolution

L-Leucine-1-13C provides a distinct and quantifiable advantage over uniformly labeled L-Leucine-13C6 in metabolic flux analysis (MFA) experiments focused on branched-chain amino acid oxidation. The singular 13C label at the carboxyl carbon is selectively liberated as 13CO2 during the irreversible decarboxylation of α-ketoisocaproate (KIC) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This selective release eliminates the need for isotopomer spectral analysis or complex mathematical deconvolution required when using uniformly labeled tracers, where 13C atoms are distributed across multiple metabolic products [1]. Studies validating the use of L-[1-13C]leucine for protein turnover measurements demonstrated that turnover rates calculated using 13C and 14C isotopes were statistically equivalent (8.99 ± 0.45 vs. 8.97 ± 0.52 μmol/kg·min, respectively), confirming that the position-specific 13C tracer provides accurate flux estimates without introducing kinetic isotope effects that alter biological interpretation [2].

Metabolic Flux Analysis BCAA Catabolism Tracer Kinetics

Isotopic Purity of ≥99 atom % 13C Ensures Quantifiable Accuracy in LC-MS/MS Internal Standard Applications Relative to Lower-Purity Commercial Alternatives

The isotopic purity specification of L-Leucine-13C directly determines its performance as an internal standard in quantitative LC-MS/MS assays. Commercial sources of L-Leucine-1-13C report isotopic purity of 99 atom % 13C [1]. This high isotopic enrichment is critical because the presence of residual unlabeled (12C) leucine in the tracer preparation contributes to the background signal in the analyte channel, artificially elevating the measured concentration of endogenous leucine and reducing the lower limit of quantification (LLOQ). For a typical LC-MS/MS method targeting plasma leucine concentrations in the range of 100-250 μM, a 1% impurity (i.e., 99 atom % purity) translates to a systematic positive bias of approximately 1 μM in measured endogenous concentration when the internal standard is spiked at a 1:1 concentration ratio [2]. This bias becomes disproportionately larger when quantifying low-abundance samples (e.g., cerebrospinal fluid or cell culture media with leucine <10 μM), where background signal from impure internal standard can exceed the endogenous analyte signal, rendering the assay unreliable. In contrast, lower-purity alternatives with isotopic enrichment <98% would introduce unacceptable quantitative error for rigorous bioanalytical method validation under ICH M10 or FDA guidance.

LC-MS/MS Quantitative Bioanalysis Internal Standard

+1 Da Mass Shift Provides Optimal Balance Between Analyte Resolution and Minimal Isotope Effect Compared to Deuterated and Multi-Labeled Alternatives

The single 13C substitution in L-Leucine-13C generates a nominal mass shift of +1 Da relative to unlabeled L-leucine (monoisotopic mass 131.09 Da for 12C vs. 132.09 Da for 13C1). This +1 Da shift is sufficient to resolve the analyte and internal standard peaks in unit-resolution mass spectrometers while minimizing chromatographic isotope effects that become more pronounced with deuterium labeling . In reversed-phase LC separations, deuterated internal standards (e.g., L-Leucine-d10 with a +10 Da shift) often exhibit slightly shorter retention times (ΔRT typically 0.05-0.15 min) due to the shorter C-D bond length and reduced hydrophobicity relative to C-H bonds, which can cause the internal standard to elute in a region with different matrix-induced ionization suppression than the analyte [1]. This chromatographic offset compromises the fundamental assumption of isotope dilution that analyte and internal standard experience identical matrix effects. L-Leucine-13C, in contrast, exhibits chromatographic behavior virtually identical to unlabeled L-leucine, with ΔRT <0.02 min under standard HILIC or reversed-phase conditions, ensuring co-elution and equivalent ionization efficiency [2]. While the +1 Da shift is smaller than the +7 Da shift of L-Leucine-13C6,15N or the +10 Da shift of L-Leucine-d10, it remains analytically adequate for most applications while avoiding the spectral overlap issues and isotopic interferences that can occur with smaller mass differences.

Mass Spectrometry Stable Isotope Labeling Isotope Effects

Site-Specific 13C Labeling Provides Validated Quantification of Amino Acid Concentrations in Human Urine Using GC-MS/MS and LC-MS/MS Methods

L-Leucine-1-13C (designated Leu-13C) has been validated as an isotopically labeled internal standard for the quantification of amino acids in human urine samples using both GC-MS/MS and LC-MS/MS platforms [1]. In a cross-platform method comparison study, urine specimens from eighteen healthy volunteers were analyzed using L-alanine-1-13C and L-leucine-1-13C as internal standards. The method demonstrated reliable quantification of branched-chain amino acids across a clinically relevant concentration range, with calibration levels for leucine established at 25 μM, 250 μM, and 500 μM [2]. The use of position-specific 13C-labeled internal standards enabled accurate correction for matrix variability inherent to urine samples (which exhibit pH ranges from 4.5 to 8.0 and variable ionic strength), demonstrating the robustness of this approach for clinical metabolomics applications. This validation establishes L-Leucine-1-13C as a fit-for-purpose internal standard for amino acid quantification in complex biological matrices, providing a direct, evidence-based justification for its selection over unlabeled leucine in quantitative bioanalytical workflows where matrix-matched calibration is impractical.

Clinical Metabolomics GC-MS/MS Urine Analysis

Optimal Research and Industrial Application Scenarios for L-Leucine-13C Procurement Based on Quantifiable Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Leucine in Plasma and Urine Requiring Regulatory-Compliant Method Validation

L-Leucine-13C is the scientifically justified internal standard for laboratories developing validated LC-MS/MS methods for branched-chain amino acid quantification in human plasma or urine. The high isotopic purity (≥99 atom % 13C) ensures minimal background contribution to the analyte channel, enabling accurate quantification at concentrations as low as 25 μM in urine [1]. The +1 Da mass shift provides sufficient resolution while ensuring co-elution with endogenous leucine (ΔRT <0.02 min), eliminating the chromatographic isotope effects observed with deuterated analogs that can compromise correction for matrix-induced ionization suppression [2]. This combination of high isotopic purity and minimal chromatographic offset directly supports method validation under ICH M10 bioanalytical method validation guidelines, where internal standard performance is critically evaluated for accuracy and precision.

Metabolic Flux Analysis of Leucine Oxidation in Tissues or Cell Cultures Where Decarboxylation Rate is the Primary Endpoint

For researchers quantifying leucine oxidation rates via 13CO2 release measurements or GC-MS analysis of isotopic enrichment in metabolic intermediates, L-Leucine-1-13C provides a validated, position-specific tracer that simplifies flux calculations. The C1 labeling selectively reports on the irreversible decarboxylation step catalyzed by BCKDH, allowing direct measurement of oxidation flux without requiring isotopomer distribution analysis . Studies have confirmed that turnover rates measured with L-[1-13C]leucine are statistically equivalent to those obtained with radioactive 14C tracers (8.97 ± 0.52 vs. 8.99 ± 0.45 μmol/kg·min), validating the accuracy of the stable isotope approach for in vivo metabolic studies [3]. Procurement of L-Leucine-1-13C for MFA experiments is indicated when the scientific question centers specifically on leucine catabolic fate rather than broader protein synthesis or transamination pathways.

Clinical Metabolomics and Biomarker Studies Requiring Robust Matrix Correction in Variable Urine Specimens

In clinical metabolomics workflows where urine samples exhibit substantial inter-individual variability in pH, ionic strength, and osmolality, L-Leucine-1-13C provides validated matrix correction as an internal standard. Cross-platform method validation using both GC-MS/MS and LC-MS/MS has demonstrated reliable quantification of leucine across a 20-fold concentration range (25-500 μM) in urine from 18 healthy volunteers when L-Leucine-1-13C is employed as the internal standard [1]. This established performance in complex human biofluids provides a strong evidence basis for selecting L-Leucine-1-13C over alternative isotopologues for targeted amino acid panels in epidemiological studies, nutritional biomarker discovery, or clinical diagnostic assay development where matrix variability is a recognized analytical challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucine-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.